N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
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Overview
Description
N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a hydroxyphenyl group, which contributes to its reactivity and potential biological activity.
Preparation Methods
The synthesis of N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.
Attachment of the Hydroxyphenyl Group: This step often involves a nucleophilic substitution reaction where a hydroxyphenyl derivative reacts with the benzothiophene core under basic conditions.
Formation of the Carboxamide Group:
Chemical Reactions Analysis
N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the benzothiophene core can interact with hydrophobic pockets in the protein structure . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can be compared with similar compounds such as N-(2-hydroxyphenyl)acetamide and N-(2-hydroxyphenyl)-2-propylpentanamide . These compounds share the hydroxyphenyl group but differ in their core structures and functional groups. The unique benzothiophene core of this compound provides distinct electronic and steric properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C15H15NO2S |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
InChI |
InChI=1S/C15H15NO2S/c17-13-8-4-3-7-12(13)16-15(18)14-11-6-2-1-5-10(11)9-19-14/h3-4,7-9,17H,1-2,5-6H2,(H,16,18) |
InChI Key |
ADTFHCGFDBRSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
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